Sodium alpha-oxofuran-2-acetate

Description

Properties

CAS No. |

58946-33-1 |

|---|---|

Molecular Formula |

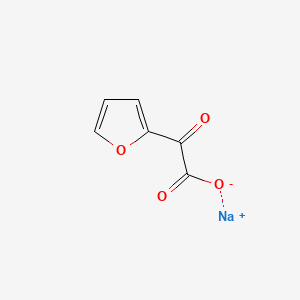

C6H3NaO4 |

Molecular Weight |

162.07 g/mol |

IUPAC Name |

sodium;2-(furan-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C6H4O4.Na/c7-5(6(8)9)4-2-1-3-10-4;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

CWVQEFSEJJBCLC-UHFFFAOYSA-M |

Canonical SMILES |

C1=COC(=C1)C(=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium alpha-oxofuran-2-acetate involves several steps. One method includes the reaction of oxalic acid with an organic alkali solution at low temperatures (5-10°C). This is followed by the addition of a trichloromethyl carbonate solution, maintaining the temperature for 2-4 hours. The resulting solution is then added to a furan and Lewis acid solution at 20-25°C, and the mixture is quenched at 0-10°C to obtain alpha-oxo-2-furanacetic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. These methods focus on minimizing environmental hazards and energy consumption while ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium alpha-oxofuran-2-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: The furan ring allows for various substitution reactions, where different substituents can replace hydrogen atoms on the ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Sodium alpha-oxofuran-2-acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of sodium alpha-oxofuran-2-acetate involves its interaction with specific molecular targets and pathways. The furan ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Sodium 2-(2-oxofuran-3-yl)acetate

- CAS Number : 58946-33-1

- Molecular Formula : C₆H₅NaO₄

- Grade : Industrial (99% purity)

- Applications : Widely used in agrochemicals, active pharmaceutical ingredients (APIs), food additives, and chemical intermediates .

Structural Features :

The compound consists of a furan ring substituted with an oxo group at the α-position and an acetate moiety at the 2-position, stabilized by a sodium counterion. Its reactivity is influenced by the electron-withdrawing oxo group and the carboxylate functionality, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Sodium Chloroacetate (CAS 3926-62-3)

Key Differences :

- Substituent : Chlorine atom replaces the oxofuran ring.

- Formula : C₂H₃ClO₂•Na .

- Reactivity : The chloro group imparts higher electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the oxofuran derivative.

- Toxicity : Classified as a skin and eye irritant; requires stringent handling protocols .

- Applications : Primarily used as a herbicide intermediate and in organic synthesis .

Comparison Table :

Sodium Fluoroacetate (CAS 62-74-8)

Key Differences :

- Substituent : Fluorine atom replaces the oxofuran ring.

- Toxicity : Extremely toxic (LD₅₀ ~2 mg/kg in humans); classified as a "substance of very high concern" (SVHC) under EU regulations .

- Applications: Historically used as a rodenticide (Compound 1080), now heavily restricted due to environmental persistence .

Comparison Table :

Ethyl alpha-oxofuran-2-acetate (CAS 1639-37-8)

Key Differences :

Comparison Table :

Sodium N-Heptyl Sulphate (CAS Not Specified)

Key Differences :

Biological Activity

Sodium alpha-oxofuran-2-acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

This compound is a derivative of furan and oxoacetic acid, characterized by its unique structural features that contribute to its biological activity. The compound's structure allows it to engage in various chemical reactions, making it a versatile candidate for pharmaceutical applications.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties are particularly relevant in the context of increasing antibiotic resistance. The compound has been shown to inhibit the growth of several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) required to inhibit the growth of various bacterial strains.

The mechanism by which this compound exerts its antibacterial effects involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound may inhibit key enzymes involved in cell wall biosynthesis, leading to cell lysis and death.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.

Antifungal Activity Assessment

Another study focused on the antifungal properties of this compound against Candida albicans. The compound exhibited a significant reduction in fungal viability at concentrations as low as 16 µg/mL. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Research Findings

Recent findings indicate that this compound may also possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This dual action—antimicrobial and anti-inflammatory—positions this compound as a promising candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.